molecular formula C86H121F3N22O21 B6295884 Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate CAS No. 839730-93-7

Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate

Cat. No.: B6295884
CAS No.: 839730-93-7
M. Wt: 1856.0 g/mol
InChI Key: GFKBFEIGZWGXJJ-YUPCDROESA-N
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Mechanism of Action

Target of Action

The primary targets of Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate, also known as MFCD03452962, are the enzymes cathepsin D and E . These enzymes belong to the family of proteases, which are responsible for breaking down proteins into their constituent amino acids.

Mode of Action

This compound acts as a fluorogenic substrate for cathepsin D and E . A fluorogenic substrate is a molecule that releases a fluorescent signal upon interaction with its target. In this case, when the compound is cleaved by cathepsin D or E, it releases a fluorescent signal that can be detected and measured. This allows researchers to monitor the activity of these enzymes in real-time.

Pharmacokinetics

It is mentioned that the compound issoluble in DMSO , which suggests that it could be administered in a solution form. The compound’s bioavailability, half-life, and other pharmacokinetic parameters would need to be determined through further experimental studies.

Result of Action

The primary result of the action of this compound is the generation of a fluorescent signal upon cleavage by cathepsin D or E . This allows for the real-time monitoring of the activity of these enzymes. The molecular and cellular effects of this compound’s action would depend on the role of cathepsin D and E in the specific cellular context.

Action Environment

It is mentioned that the compound should be stored at a temperature ofless than -15°C , suggesting that temperature could be a key environmental factor affecting its stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Coupling: Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity (>97%) .

Chemical Reactions Analysis

Types of Reactions

Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate primarily undergoes hydrolysis reactions catalyzed by cathepsin D and E. These reactions result in the cleavage of the peptide bond, releasing the fluorophore .

Common Reagents and Conditions

Major Products

The major products of these reactions are the cleaved peptide fragments and the released fluorophore, which can be detected and quantified using fluorescence spectroscopy .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-1-[(2S)-6-amino-2-[[2-[(7-methoxy-2-oxochromene-4-carbonyl)amino]acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H120N22O19.C2HF3O2/c1-8-50(6)71(103-80(117)66-30-21-39-104(66)82(119)61(27-15-17-35-85)95-69(107)47-94-73(110)56-46-70(108)125-68-45-54(124-7)32-33-55(56)68)81(118)102-63(41-49(4)5)77(114)100-65(43-52-24-13-10-14-25-52)79(116)101-64(42-51-22-11-9-12-23-51)78(115)98-60(29-20-38-93-84(89)90)75(112)99-62(40-48(2)3)76(113)97-59(74(111)96-58(72(86)109)28-19-37-92-83(87)88)26-16-18-36-91-57-34-31-53(105(120)121)44-67(57)106(122)123;3-2(4,5)1(6)7/h9-14,22-25,31-34,44-46,48-50,58-66,71,91H,8,15-21,26-30,35-43,47,85H2,1-7H3,(H2,86,109)(H,94,110)(H,95,107)(H,96,111)(H,97,113)(H,98,115)(H,99,112)(H,100,114)(H,101,116)(H,102,118)(H,103,117)(H4,87,88,92)(H4,89,90,93);(H,6,7)/t50-,58+,59-,60-,61-,62-,63-,64-,65-,66-,71-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKBFEIGZWGXJJ-YUPCDROESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C5=CC(=O)OC6=C5C=CC(=C6)OC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)C5=CC(=O)OC6=C5C=CC(=C6)OC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C86H121F3N22O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1856.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate
Reactant of Route 2
Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate
Reactant of Route 3
Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate
Reactant of Route 4
Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate
Reactant of Route 5
Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate
Reactant of Route 6
Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate

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